Cas no 1824056-69-0 (3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne)

3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne
- SY030506
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- MDL: MFCD28101614
- Inchi: 1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2
- InChI Key: OZDSVJHEGDGVFD-UHFFFAOYSA-N
- SMILES: O([H])C(C#C[H])(C#C[H])C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 230
- Topological Polar Surface Area: 32.299
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850857-1g |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | ≥95% | 1g |
3,018.60 | 2021-05-17 | |
TRC | H824050-100mg |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | 100mg |
$ 210.00 | 2022-06-04 | ||
TRC | H824050-10mg |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | H824050-50mg |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | 50mg |
$ 135.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D781934-0.25g |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | >95% | 0.25g |
$165 | 2024-07-20 | |
Aaron | AR00I223-250mg |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | 95% | 250mg |
$187.00 | 2025-02-10 | |
Aaron | AR00I223-1g |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | 95% | 1g |
$484.00 | 2025-02-10 | |
abcr | AB526709-1g |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne; . |
1824056-69-0 | 1g |
€703.60 | 2025-02-20 | ||
A2B Chem LLC | AI41375-1g |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne |
1824056-69-0 | >95% | 1g |
$570.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1993-5g |
4-Piperidinemethanol, α,α-diethynyl- |
1824056-69-0 | 95% | 5g |
¥12506.0 | 2024-04-23 |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne
Exploring 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (CAS No. 1824056-69-0): Properties, Applications, and Research Insights
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (CAS No. 1824056-69-0) is a unique organic compound that has garnered attention in pharmaceutical and material science research due to its distinctive molecular structure. This compound features a piperidine ring, a hydroxyl group, and a pentadiyne backbone, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery and polymer chemistry.
The chemical properties of 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne include moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability under ambient conditions makes it suitable for laboratory use, though proper storage in a cool, dry environment is recommended. The presence of the piperidyl group enhances its reactivity in nucleophilic substitution reactions, while the pentadiyne moiety offers opportunities for click chemistry applications.
In the pharmaceutical sector, 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is explored as a building block for bioactive molecules. Its structural similarity to known pharmacophores suggests potential in developing central nervous system (CNS) therapeutics or antimicrobial agents. Recent studies highlight its role in creating novel heterocyclic compounds, which are pivotal in modern drug design. The compound’s ability to undergo cycloaddition reactions also positions it as a candidate for bioconjugation strategies.
Material scientists are investigating 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne for its utility in designing advanced polymers. The pentadiyne segment can participate in polymerization reactions, yielding materials with tunable mechanical and electronic properties. This has implications for developing conductive polymers or smart materials responsive to environmental stimuli. Additionally, the compound’s hydroxyl group facilitates functionalization, enabling covalent attachment to surfaces or other macromolecules.
The synthesis of 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne typically involves multi-step organic reactions, including Sonogashira coupling and hydroxylation processes. Optimizing these protocols to improve yield and purity remains an active area of research. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing this compound and verifying its structural integrity.
From an industrial perspective, the demand for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is driven by its niche applications in specialty chemicals. Suppliers often highlight its high purity grades (>95%) to meet research and development needs. Pricing trends reflect its status as a low-volume, high-value chemical, with costs influenced by raw material availability and synthetic complexity.
Environmental and safety considerations for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne emphasize standard laboratory precautions. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) such as gloves and goggles is advised during handling. Disposal should follow institutional guidelines for organic waste to minimize ecological impact.
Future research directions for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne may explore its catalytic potential or integration into metal-organic frameworks (MOFs). The compound’s dual functionality could unlock innovations in green chemistry or sustainable synthesis methodologies. Collaborative efforts between academia and industry will likely accelerate its adoption in cutting-edge applications.
For researchers seeking reliable sources of 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne, reputable chemical suppliers provide detailed technical data sheets and certificates of analysis. Custom synthesis services are also available for projects requiring tailored derivatives or isotopic labeling. Always verify the CAS No. 1824056-69-0 when procuring this compound to ensure authenticity.
In summary, 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne represents a compelling case study in the intersection of organic chemistry and applied science. Its multifaceted reactivity and structural features continue to inspire innovations across disciplines, from medicinal chemistry to advanced materials engineering.
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